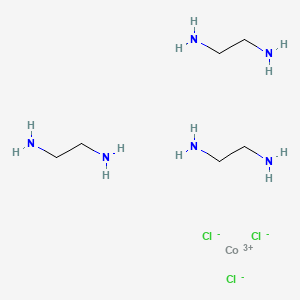
2-(Allyloxy)-2,5-dihydro-1,2-oxaphosphole 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Allyloxy)-2,5-dihydro-1,2-oxaphosphole 2-oxide is a phosphorus-containing heterocyclic compound
Vorbereitungsmethoden
The synthesis of 2-(Allyloxy)-2,5-dihydro-1,2-oxaphosphole 2-oxide typically involves cyclization reactions that form the oxaphosphole ring. One common method includes the reaction of allyl alcohol with a suitable phosphorus reagent under controlled conditions to form the desired oxaphosphole derivative. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
2-(Allyloxy)-2,5-dihydro-1,2-oxaphosphole 2-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxaphosphole ring to more reduced forms.
Substitution: The allyloxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Allyloxy)-2,5-dihydro-1,2-oxaphosphole 2-oxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of 2-(Allyloxy)-2,5-dihydro-1,2-oxaphosphole 2-oxide involves its interaction with molecular targets through its phosphorus and oxygen atoms. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function. The pathways involved may include inhibition of enzymes or modulation of signaling pathways, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(Allyloxy)-2,5-dihydro-1,2-oxaphosphole 2-oxide include other oxaphosphole derivatives such as phostams, phostones, and phostines These compounds share the oxaphosphole ring structure but differ in their substituents and oxidation states
Eigenschaften
Molekularformel |
C6H9O3P |
|---|---|
Molekulargewicht |
160.11 g/mol |
IUPAC-Name |
2-prop-2-enoxy-5H-1,2λ5-oxaphosphole 2-oxide |
InChI |
InChI=1S/C6H9O3P/c1-2-4-8-10(7)6-3-5-9-10/h2-3,6H,1,4-5H2 |
InChI-Schlüssel |
GDMXSWADAAXPIR-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOP1(=O)C=CCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




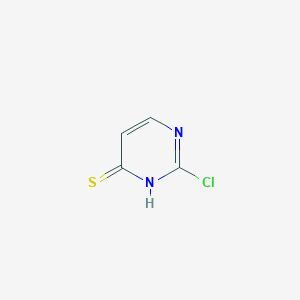
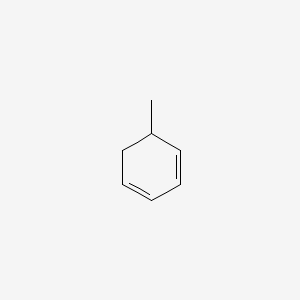
![3-[3-[(1S,5S,6R,7S,9S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoylamino]-2,4-dihydroxybenzoic acid](/img/structure/B13827069.png)
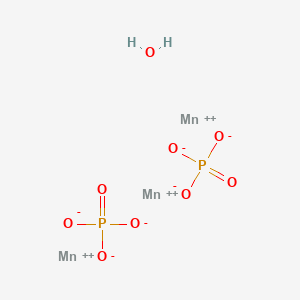
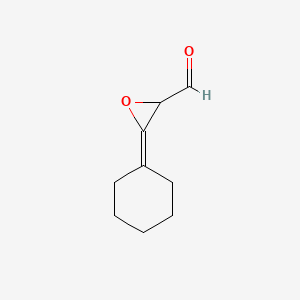
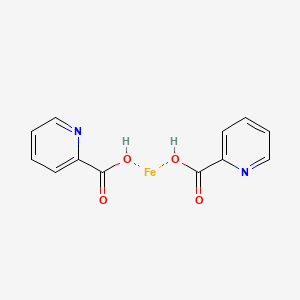
![(2S)-2-[[(3R)-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid](/img/structure/B13827081.png)
![N-(4-cyanophenyl)-N'-[(sodiosulfo)methyl]urea](/img/structure/B13827087.png)
